molecular formula C19H22N2O2 B2626227 2-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}pyridine CAS No. 1421454-30-9

2-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}pyridine

Cat. No.: B2626227
CAS No.: 1421454-30-9
M. Wt: 310.397
InChI Key: GGHRDBNXLHXHEN-UHFFFAOYSA-N
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Description

2-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}pyridine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a benzoyl group linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}pyridine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[4-(methoxy)benzoyl]pyrrolidin-3-yl}pyridine
  • 2-{1-[4-(ethoxy)benzoyl]pyrrolidin-3-yl}pyridine
  • 2-{1-[4-(butoxy)benzoyl]pyrrolidin-3-yl}pyridine

Uniqueness

2-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}pyridine is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable target for further research.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)23-17-8-6-15(7-9-17)19(22)21-12-10-16(13-21)18-5-3-4-11-20-18/h3-9,11,14,16H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHRDBNXLHXHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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